Cas no 937-41-7 (Phenyl acrylate)

Phenyl acrylate is an organic compound with the chemical formula c9h8o2.
Phenyl acrylate structure
Phenyl acrylate structure
Phenyl acrylate
937-41-7
C9H8O2
148.158622741699
MFCD00048145
83229
253660455

Phenyl acrylate Properties

Names and Identifiers

    • Phenylacrylate
    • Phenyl acrylate, (Acrylic acid phenyl ester)
    • Acrylic acid phenyl ester
    • Phenylacrylate Phenyl acrylate
    • Phenyl Acrylate (stabilized with BHT)
    • phenyl prop-2-enoate
    • Acrylic Acid Phenyl Ester (stabilized with BHT)
    • Phenyl 2-propenoate
    • Phenyl acrylat
    • Phenyl Acrylate
    • 2-PROPENOIC ACID, PHENYL ESTER
    • WRAQQYDMVSCOTE-UHFFFAOYSA-N
    • phenyl-acrylate
    • phenol acrylate
    • Phenyl acrylate,min. 95%
    • FCH918523
    • SY050025
    • AK160509
    • AX8147550
    • ST24048902
    • P2268
    • Acrylic acid phenyl ester, 97%, stabilized with
    • Acrylic acid, phenyl ester (6CI, 7CI, 8CI)
    • Phenyl propenoate
    • UNII-N76Z7HU35P
    • MFCD00048145
    • DB-057428
    • FS-4899
    • EN300-6889920
    • EINECS 213-329-1
    • SCHEMBL28916
    • DTXCID6048882
    • 937-41-7
    • AC8636
    • N76Z7HU35P
    • DTXSID5061328
    • PHENYL 2-PROPENOATE
    • Phenyl acrylate, stabilized with BHT
    • AKOS005206789
    • Acrylic Acid Phenyl Ester
    • NS00039584
    • AI3-15711
    • CS-W016338
    • +Expand
    • MFCD00048145
    • WRAQQYDMVSCOTE-UHFFFAOYSA-N
    • 1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
    • O=C(C=C)OC1C=CC=CC=1
    • 2041124

Computed Properties

  • 148.05200
  • 0
  • 2
  • 3
  • 148.05243
  • 11
  • 146
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 0
  • 26.3

Experimental Properties

  • 1.77800
  • 26.30000
  • 1.523 (589.3 nm 20 ºC)
  • Insoluble in water.
  • 98°C/24mmHg(lit.)
  • 88.3±15.6 ºC,
  • Slightly soluble (1.8 g/l) (25 º C),
  • Not determined
  • Not determined
  • 1.068±0.06 g/cm3 (20 ºC 760 Torr),

Phenyl acrylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB78246-1g
Phenyl acrylate
937-41-7 97% (stabilized with BHT)
1g
$5.00 2024-07-18
Aaron
AR003UDU-1g
Phenyl acrylate
937-41-7 95%
1g
$5.00 2024-07-18
abcr
AB123402-5 g
Phenyl acrylate; .
937-41-7
5g
€83.60 2023-05-10
Ambeed
A456284-1g
Phenyl acrylate
937-41-7 97% (stabilized with BHT)
1g
$6.0
Apollo Scientific
OR936700-1g
Phenyl acrylate
937-41-7 95%
1g
£80.00 2024-07-20
Chemenu
CM255886-25g
Phenyl acrylate
937-41-7 95%
25g
$112
Crysdot LLC
CD45000021-25g
Phenyl acrylate
937-41-7 95+%
25g
$135 2024-07-18
Enamine
EN300-6889920-0.05g
phenyl prop-2-enoate
937-41-7 95%
0.05g
$19.0
eNovation Chemicals LLC
D915359-25g
Phenyl Acrylate
937-41-7 97%
25g
$170 2022-07-29
TRC
P321108-50mg
Phenyl Acrylate
937-41-7
50mg
$ 50.00 2022-06-03

Phenyl acrylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hantzsch ester Solvents: Dimethyl sulfoxide ;  2.5 h, rt
Reference
Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo Compounds
Chen, Wenxin; Tao, Huachen; Huang, Wenhao; Wang, Guoqiang; Li, Shuhua; et al, Chemistry - A European Journal, 2016, 22(28), 9546-9550

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Reference
Acid- and Base-Switched Palladium-Catalyzed γ-C(sp3)-H Alkylation and Alkenylation of Neopentylamine
Zhang, Jinquan ; Zhang, Shuaizhong; Zou, Hongbin, Organic Letters, 2021, 23(9), 3466-3471

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cesium carbonate ;  1 h, 25 °C
Reference
Preparation of the (meth) acrylate
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus pentoxide Solvents: Toluene
Reference
Preparation of acrylate esters
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 2 h, 0 °C
Reference
Synthesis of 2-amino-3-[(3-(benzyloxy)-3-oxopropyl)thio]propanoic acid
Jin, Biao; Zhang, Jing-dong; Wang, Si-hong, Huaxue Shiji, 2018, 40(10), 1002-1004

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Reference
Synthesis of α,ω-heterotelechelic PVP for bioconjugation, via a one-pot orthogonal end-group modification procedure
Reader, Paul. W.; Pfukwa, Rueben; Jokonya, Simbarashe; Arnott, Gareth E.; Klumperman, Bert, Polymer Chemistry, 2016, 7(42), 6450-6456

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Reference
1,4-Diazabicyclo[2.2.2]octane-Promoted Aminotrifluoromethylthiolation of α,β-Unsaturated Carbonyl Compounds: N-Trifluoromethylthio-4-nitrophthalimide Acts as Both the Nitrogen and SCF3 Sources
Xiao, Qing; He, Qijie; Li, Juncheng; Wang, Jun, Organic Letters, 2015, 17(24), 6090-6093

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  20 min, -30 °C; 2 h, -30 °C
Reference
Antimicrobial activity of p-hydroxyphenyl acrylate derivatives
Kim, Jung Hee; Park, Eun-Soo; Shim, Jae Hun; Kim, Mal-Nam; Moon, Woong-Sik; et al, Journal of Agricultural and Food Chemistry, 2004, 52(25), 7480-7483

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Preparation of aromatic acrylates by reaction of acryloyl chloride with phenols
Magagnini, Pier L.; Pizzirani, Giovanna, Gazzetta Chimica Italiana, 1966, 96(8-9), 1035-45

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Sodium bicarbonate
Reference
Palladium-catalyzed anti-Markovnikov oxidative acetalization of activated olefins with iron(III) sulphate as the reoxidant
Fernandes, Rodney A.; Yadav, Sandhya S.; Kumar, Praveen, Organic & Biomolecular Chemistry, 2022, 20(2), 427-443

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 24 h, rt
Reference
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; Zhao, Ziwei; Liu, Mingyang; Liu, Huizhen; Li, Qian; et al, Green Chemistry, 2022, 24(24), 9763-9771

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 1 h, 0 °C; 1 h, rt
Reference
Process for preparation of 6-hydroxy-1-indanone
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Dichloromethane ;  4 h, rt
Reference
O-Arylation of carboxylic acids using (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate as a precursor of arynes
Xue, Jian; Huang, Xian, Synthetic Communications, 2007, 37(13), 2179-2185

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt; 1 h, heated; 20 min, reflux
Reference
Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  4 h, 0 °C
Reference
Development of n-type semiconductor based on cyclopentene- or cyclohexene-fused [C60]-fullerene derivatives
Yamane, Yu; Sugawara, Kiyotaka; Nakamura, Naoshi; Hayase, Shuichi; Nokami, Toshiki; et al, Journal of Organic Chemistry, 2015, 80(9), 4638-4649

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt; 1 h, heated
Reference
Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant
Ma, Lihua; Guo, Yongjun; Feng, Rusheng; Xiang, Panpan; Li, Chunhui, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Sulfuric acid magnesium salt (1:1) ,  Lithium bromide ;  24 h, 25 °C
Reference
Preparation of carboxylate esters in the presence of dicarbonates, magnesium compounds, and alkali metal compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
Reference
Different reaction patterns in the Baylis-Hillman reaction of aryl aldehydes with phenyl vinyl ketone, phenyl acrylate and phenyl thioacrylate
Shi, Min; Li, Chao-Qun; Jiang, Jian-Kang, Molecules, 2002, 7(10), 721-733

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 5 h, rt
Reference
Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization
Ren, Cheng; Ji, Guanghao; Li, Xiankai; Zhang, Jing, Chemistry - A European Journal, 2022, 28(53),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Water
Reference
Amine-accelerated manganese-catalyzed aromatic C-H conjugate addition to α,β-unsaturated carbonyls
Zhou, Bingwei; Ma, Pengchen; Chen, Hui; Wang, Congyang, Chemical Communications (Cambridge, 2014, 50(93), 14558-14561

Phenyl acrylate Raw materials

Phenyl acrylate Preparation Products

Phenyl acrylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:937-41-7)Phenyl acrylate
A1207512
in Stock/in Stock
100g/500g
99%/99%
Friday, 30 August 2024 03:47
230.0/824.0

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